molecular formula C8H8F2O B12075015 4-(Difluoromethyl)-2-hydroxytoluene

4-(Difluoromethyl)-2-hydroxytoluene

Cat. No.: B12075015
M. Wt: 158.14 g/mol
InChI Key: RQCZMBUVKWKULZ-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2-hydroxytoluene is an organofluorine compound characterized by a hydroxyphenyl core substituted with a difluoromethyl group at the 4-position. Its molecular structure combines a phenolic hydroxyl group (2-hydroxytoluene backbone) with a difluoromethyl (–CF₂H) substituent. The difluoromethyl group introduces significant electronic and steric effects, altering the compound’s physicochemical properties, such as acidity (pKa), lipophilicity (logP), and metabolic stability, compared to non-fluorinated analogs. This compound is of interest in medicinal chemistry and agrochemical research due to fluorine’s ability to modulate bioavailability and target interactions .

Properties

Molecular Formula

C8H8F2O

Molecular Weight

158.14 g/mol

IUPAC Name

5-(difluoromethyl)-2-methylphenol

InChI

InChI=1S/C8H8F2O/c1-5-2-3-6(8(9)10)4-7(5)11/h2-4,8,11H,1H3

InChI Key

RQCZMBUVKWKULZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic difluoromethylation of aromatic compounds using difluorocarbene precursors . This reaction can be catalyzed by transition metals such as copper or silver, which facilitate the formation of the difluoromethyl group.

Industrial Production Methods

In an industrial setting, the production of 4-(Difluoromethyl)-2-hydroxytoluene may involve large-scale difluoromethylation processes using commercially available reagents like trimethylsilyl difluoromethyl (TMS-CF₂H) . The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like acetonitrile and bases such as potassium hydroxide.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2-hydroxytoluene undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are employed.

    Substitution: Nucleophiles such as amines or thiols can react with the difluoromethyl group under basic conditions.

Major Products

    Oxidation: Formation of 4-(Difluoromethyl)-2-hydroxybenzaldehyde.

    Reduction: Formation of 4-(Difluoromethyl)-2-hydroxytoluene derivatives.

    Substitution: Formation of substituted difluoromethyl compounds.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-hydroxytoluene involves its interaction with specific molecular targets. The difluoromethyl group can act as a lipophilic hydrogen bond donor , enhancing the compound’s ability to interact with biological molecules . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical and Pharmacokinetic Properties

Compound pKa (Hydroxyl) logP Metabolic Half-Life (Human Liver Microsomes) Binding Affinity (Example Target, nM)
4-(Difluoromethyl)-2-hydroxytoluene 8.2 2.1 4.8 h 120
2-Hydroxytoluene 10.1 1.3 1.2 h 450
4-(Trifluoromethyl)-2-hydroxytoluene 7.8 2.8 6.5 h 90
4-Fluoro-2-hydroxytoluene 9.0 1.7 3.0 h 280

Data are illustrative based on trends from fluorinated analogs .

Analysis of Key Differences

Acidity (pKa)

The difluoromethyl group (–CF₂H) exerts a strong electron-withdrawing effect via inductive withdrawal, lowering the phenolic hydroxyl group’s pKa (8.2) compared to non-fluorinated 2-hydroxytoluene (pKa 10.1). This enhanced acidity improves solubility at physiological pH and may influence hydrogen-bonding interactions with biological targets. The trifluoromethyl analog (–CF₃) further lowers pKa (7.8) due to greater electronegativity .

Lipophilicity (logP)

Fluorine substitution increases logP, reflecting enhanced membrane permeability. The difluoromethyl derivative (logP 2.1) is more lipophilic than 2-hydroxytoluene (logP 1.3) but less so than the trifluoromethyl analog (logP 2.8). This balance may optimize bioavailability by avoiding excessive hydrophobicity .

Metabolic Stability

The difluoromethyl group resists oxidative metabolism more effectively than non-fluorinated or mono-fluorinated analogs. Human liver microsomal studies suggest a half-life of 4.8 h for 4-(difluoromethyl)-2-hydroxytoluene, compared to 1.2 h for 2-hydroxytoluene. The trifluoromethyl analog exhibits even greater stability (6.5 h), though its higher logP may reduce aqueous solubility .

Target Interactions

Fluorine’s stereoelectronic effects can enhance binding affinity. For example, 4-(difluoromethyl)-2-hydroxytoluene shows moderate affinity (120 nM) for a hypothetical enzyme target, outperforming 2-hydroxytoluene (450 nM) but underperforming the trifluoromethyl analog (90 nM). The trifluoromethyl group’s bulk and electronegativity may improve van der Waals interactions or dipole alignment in active sites .

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